molecular formula C7H15NO B13351921 Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol

Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol

Cat. No.: B13351921
M. Wt: 129.20 g/mol
InChI Key: SVXFBXWDCXIWHZ-RNFRBKRXSA-N
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Description

Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique stereochemistry makes it valuable for asymmetric synthesis.

    Biological Studies: It can be used to study the effects of chiral compounds on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Rel-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol can be compared with other similar compounds, such as:

    (1S,2R)-2-(Aminomethyl)cyclopentanol: This compound has a similar cyclopentane ring but with different substituents.

    (1R,2S)-2-(Aminomethyl)cyclopentan-1-ol: Another stereoisomer with different spatial arrangement of substituents.

The uniqueness of this compound lies in its specific stereochemistry, which can result in different biological and chemical properties compared to its isomers.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,3R)-3-(dimethylamino)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

SVXFBXWDCXIWHZ-RNFRBKRXSA-N

Isomeric SMILES

CN(C)[C@@H]1CC[C@H](C1)O

Canonical SMILES

CN(C)C1CCC(C1)O

Origin of Product

United States

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